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molecular formula C18H22N4O3 B8318606 Methyl 3-[5-amino-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate

Methyl 3-[5-amino-4-(cyclohexylcarbamoyl)pyrazol-1-yl]benzoate

Cat. No. B8318606
M. Wt: 342.4 g/mol
InChI Key: KVKGYAFMQHVQBM-UHFFFAOYSA-N
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Patent
US07816391B2

Procedure details

2-cyano-N-cyclohexyl-3-ethoxy-prop-2-enamide (Intermediate #17) (605 mg, 2.73 mmol) and methyl 3-hydrazinylbenzoate hydrochloride (552 mg, 2.73 mmol) were suspended in ethanol (20 mL). DIPEA (352 mg, 2.73 mmol) was added and the mixture heated to 70° C. for 1 h. The reaction mixture was cooled to ambient and concentrated to a small volume. Water (50 mL) was added and the resulting solid recovered by filtration, redissolved in ethyl acetate (50 mL), dried (MgSO4) and evaporated to give a brown solid which was slurried with ether and recovered by filtration to give the title compound as light brown solid (443 mg, 47%).
Name
2-cyano-N-cyclohexyl-3-ethoxy-prop-2-enamide
Quantity
605 mg
Type
reactant
Reaction Step One
Name
Intermediate #17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
552 mg
Type
reactant
Reaction Step Three
Name
Quantity
352 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:13]OCC)[C:4]([NH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:5])#[N:2].Cl.[NH:18]([C:20]1[CH:21]=[C:22]([CH:27]=[CH:28][CH:29]=1)[C:23]([O:25][CH3:26])=[O:24])[NH2:19].CCN(C(C)C)C(C)C.CCOCC>C(O)C>[NH2:2][C:1]1[N:18]([C:20]2[CH:21]=[C:22]([CH:27]=[CH:28][CH:29]=2)[C:23]([O:25][CH3:26])=[O:24])[N:19]=[CH:13][C:3]=1[C:4](=[O:5])[NH:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
2-cyano-N-cyclohexyl-3-ethoxy-prop-2-enamide
Quantity
605 mg
Type
reactant
Smiles
C(#N)C(C(=O)NC1CCCCC1)=COCC
Step Two
Name
Intermediate #17
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)NC1CCCCC1)=COCC
Step Three
Name
Quantity
552 mg
Type
reactant
Smiles
Cl.N(N)C=1C=C(C(=O)OC)C=CC1
Step Four
Name
Quantity
352 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
FILTRATION
Type
FILTRATION
Details
the resulting solid recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
FILTRATION
Type
FILTRATION
Details
recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C=1C=C(C(=O)OC)C=CC1)C(NC1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 443 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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